GardeniaBlue

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

GardeniaBlue is synthesized by reacting genipin with amino acids such as glycine, lysine, or phenylalanine . The reaction typically occurs under aerobic conditions and involves the formation of a polymeric structure . The synthetic route can be summarized as follows:

Genipin Extraction: Genipin is extracted from the fruits of Gardenia jasminoides Ellis.

Reaction with Amino Acids: Genipin is reacted with amino acids in the presence of oxygen to form this compound.

Purification: The resulting pigment is purified using techniques such as silica gel column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale extraction of genipin followed by its reaction with amino acids under controlled conditions . The pigment is then purified and standardized for use as a food additive .

Analyse Des Réactions Chimiques

Types of Reactions

GardeniaBlue undergoes several types of chemical reactions, including:

Polymerization: The pigment forms a polymeric structure through the reaction of genipin with amino acids.

Common Reagents and Conditions

Reagents: Genipin, amino acids (glycine, lysine, phenylalanine), oxygen.

Conditions: Aerobic conditions, room temperature.

Major Products

The major product of these reactions is the this compound pigment, which is characterized by its vibrant blue color and polymeric structure .

Applications De Recherche Scientifique

GardeniaBlue has a wide range of scientific research applications, including:

Food Industry: Used as a natural food coloring additive due to its safety and vibrant color.

Biomedical Research: Studies have shown that this compound possesses antioxidant, anti-inflammatory, and anticancer properties.

Material Science: The pigment’s stability and coloring properties make it useful in various material science applications.

Mécanisme D'action

The mechanism of action of GardeniaBlue involves its interaction with molecular targets and pathways in biological systems. Genipin, the precursor of this compound, has been shown to exert its effects through various mechanisms, including:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and pathways.

Anticancer Activity: Inducing apoptosis and inhibiting cancer cell proliferation.

Comparaison Avec Des Composés Similaires

GardeniaBlue can be compared with other natural blue pigments such as:

Anthocyanins: Found in berries and other fruits, anthocyanins are water-soluble pigments with antioxidant properties.

Phycocyanin: Derived from spirulina, phycocyanin is a protein-pigment complex with antioxidant and anti-inflammatory properties.

Uniqueness of this compound

This compound is unique due to its polymeric structure and stability under various conditions . Unlike anthocyanins and phycocyanin, this compound is more stable under light and heat, making it a preferred choice for food coloring applications .

Propriétés

Numéro CAS |

106441-42-3 |

|---|---|

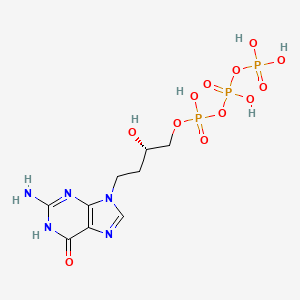

Formule moléculaire |

C20H30N11O16P3 |

Poids moléculaire |

0 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.